molecular formula C9H7N3 B12950442 1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile

1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile

Cat. No.: B12950442
M. Wt: 157.17 g/mol
InChI Key: FYCVLWLVKSXFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Pyrrolopyridine Scaffolds in Heterocyclic Chemistry

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds consisting of a fused pyridine (B92270) and pyrrole (B145914) ring. There are several isomeric forms of pyrrolopyridines, depending on the relative orientation of the nitrogen atoms and the fusion of the rings. nih.gov These scaffolds are of high interest in medicinal chemistry, often considered "privileged scaffolds" because their core structure can interact with a wide range of biological targets, leading to diverse pharmacological activities. mdpi.comnih.govnih.gov

The significance of the pyrrolopyridine core lies in its ability to mimic the structure of endogenous molecules and to present substituents in a well-defined three-dimensional space, facilitating strong and specific interactions with enzyme active sites or receptors. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the N-H group of the pyrrole ring can serve as a hydrogen bond donor, features that are crucial for molecular recognition in biological systems. mdpi.comnih.gov

Derivatives of pyrrolopyridines have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, antiviral, and antibacterial activities. nih.govtandfonline.comnih.gov For instance, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a key component in numerous kinase inhibitors, which are critical in cancer therapy. rsc.org Similarly, various pyrrolo[3,2-c]pyridine and pyrrolo[3,4-c]pyridine derivatives have been investigated as potent inhibitors of various enzymes and as potential therapeutic agents. nih.govtandfonline.comnih.gov The inherent bioactivity of the pyrrolopyridine skeleton makes it a foundational building block in the design and synthesis of new functional molecules. pitt.edu

Role of Nitrile Functionality in Organic Synthesis and Functional Molecules

The nitrile, or cyano (-C≡N), group is a highly versatile and valuable functional group in organic chemistry. nih.govfiveable.me Its unique electronic properties—a combination of a nucleophilic nitrogen atom, an electrophilic carbon atom, and a polar triple bond—impart a wide range of reactivity. nih.govfiveable.me This allows nitriles to serve as key intermediates in the synthesis of numerous other functional groups, including amines, carboxylic acids, amides, and aldehydes, through reactions like reduction and hydrolysis. numberanalytics.comresearchgate.net

In the realm of functional molecules and medicinal chemistry, the nitrile group plays several critical roles:

Bioisosteric Replacement: The nitrile group is frequently used as a bioisostere for other functional groups like carbonyls, hydroxyls, and halogens. nih.govnih.govresearchgate.net Its linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic the interactions of these groups within a protein's binding pocket, often with improved metabolic stability or selectivity. nih.govnih.gov

Enhancing Binding Affinity: As a strong hydrogen bond acceptor and due to its significant dipole moment, the nitrile group can form crucial polar interactions with amino acid residues in a biological target, thereby increasing the binding affinity of a drug candidate. nih.govnih.gov

Modulating Physicochemical Properties: Incorporating a nitrile group can alter a molecule's properties, such as solubility and metabolic stability. nih.govresearchgate.net It can block sites susceptible to metabolic oxidation, thus improving the pharmacokinetic profile of a compound. researchgate.net

Synthetic Handle: The nitrile group is a gateway to a variety of chemical transformations, including cycloadditions and C-H bond functionalizations, enabling the construction of complex carbo- and heterocyclic structures. nih.gov

The strategic incorporation of a nitrile has become a common tactic in drug design, with numerous FDA-approved pharmaceuticals containing this functional group. nih.gov

Structural Classification and Naming Convention of 1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile

The name "this compound" precisely describes the molecule's structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for fused heterocyclic systems. msu.edu

Parent Scaffold: The core of the molecule is 1H-Pyrrolo[3,2-b]pyridine. nih.gov This name indicates a fused ring system composed of a pyrrole and a pyridine ring.

Pyrrolo refers to the pyrrole ring.

Pyridine is the base component.

[3,2-b] describes the fusion. The '3,2' indicates that the pyrrole ring is fused at its 3- and 2-positions to the pyridine ring. The 'b' specifies that this fusion occurs across the 'b' face (the bond between atoms 2 and 3) of the pyridine ring.

1H- specifies the location of the "indicated hydrogen" on the nitrogen atom of the pyrrole ring, which is numbered as position 1.

Substituent: The name 5-acetonitrile indicates a substituent attached to the parent scaffold.

acetonitrile (B52724) refers to a -CH₂C≡N group.

5- specifies that this acetonitrile group is attached to the carbon atom at position 5 of the pyrrolopyridine ring system.

The resulting structure is a 4-azaindole (B1209526) core with an acetonitrile group at the 5-position. nih.gov

Below is a data table summarizing the key chemical properties of the parent scaffold and the final compound.

PropertyValue
Compound Name This compound
Parent Scaffold 1H-Pyrrolo[3,2-b]pyridine nih.gov
Molecular Formula C₈H₅N₃ cymitquimica.com
Molecular Weight 143.15 g/mol cymitquimica.com
IUPAC Name (1H-pyrrolo[3,2-b]pyridin-5-yl)acetonitrile
Synonyms 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile cymitquimica.com

Overview of Research Trajectories for Pyrrolopyridine-Nitrile Compounds

Recent research trajectories include:

Kinase Inhibitor Development: Many studies focus on synthesizing libraries of pyrrolopyridine derivatives, including those with cyano groups, to screen for inhibitory activity against various kinases implicated in cancer and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). rsc.orgpitt.edu The nitrile can serve as a hydrogen bond acceptor or improve selectivity.

Scaffold Hopping and Molecular Hybridization: Researchers employ strategies like scaffold hopping, where a known pharmacophore is replaced with a bioisosteric one like a pyrrolopyridine, to discover novel intellectual property and improved drug candidates. mdpi.com Combining fragments from different known inhibitors (molecular hybridization) is another common approach where the pyrrolopyridine-nitrile motif might be a key component. mdpi.com

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to systematic modifications of the pyrrolopyridine-nitrile structure to understand how changes affect biological activity. This involves altering the position of the nitrile group or adding other substituents to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov

The combination of the biologically significant pyrrolopyridine scaffold and the versatile nitrile functional group continues to be a fruitful area for the discovery of new chemical probes and potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-5-yl)acetonitrile

InChI

InChI=1S/C9H7N3/c10-5-3-7-1-2-8-9(12-7)4-6-11-8/h1-2,4,6,11H,3H2

InChI Key

FYCVLWLVKSXFQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)N=C1CC#N

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Pyrrolo 3,2 B Pyridine 5 Acetonitrile and Analogues

Strategies for the Construction of the Pyrrolo[3,2-b]pyridine Core

The formation of the 4-azaindole (B1209526) ring system can be broadly categorized into methods that build the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) (formation from pyridine precursors) or, less commonly, construct the pyridine ring onto a pyrrole template.

Formation from Pyrrole Precursors

While the construction of the pyridine ring onto a pyrrole precursor is a logical synthetic strategy, specific examples for the synthesis of the 1H-pyrrolo[3,2-b]pyridine isomer are not extensively documented in contemporary literature. General strategies for forming pyridine rings, such as the Kröhnke or Hantzsch syntheses, could theoretically be adapted. This would likely involve starting with a functionalized pyrrole, such as a 3-amino-4-acylpyrrole or a related derivative, and condensing it with a 1,3-dicarbonyl compound or its equivalent to build the fused pyridine ring. However, the more prevalent and well-documented approaches begin with substituted pyridine building blocks.

Formation from Pyridine Precursors

The annulation of a pyrrole ring onto a functionalized pyridine is the most common and versatile approach for synthesizing the 1H-pyrrolo[3,2-b]pyridine core. Several classical indole (B1671886) syntheses have been successfully adapted for this purpose. baranlab.org

Batcho-Leimgruber Synthesis: This method is particularly effective for preparing 4-azaindoles. baranlab.orgwikipedia.org The synthesis starts with an appropriately substituted o-nitrotoluene analogue, in this case, a 3-nitro-2-methylpyridine. The methyl group is activated by the adjacent pyridine nitrogen and the ortho-nitro group. The first step involves condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. Subsequent reductive cyclization of the nitro group, typically using catalysts like palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like Raney nickel, leads to the formation of the indole ring. wikipedia.orggoogle.com This method is advantageous due to the commercial availability of many nitropyridine precursors and the generally high yields achieved under mild conditions. wikipedia.org

Fischer Indole Synthesis: The Fischer synthesis is another cornerstone method that has been applied to the preparation of 4-azaindoles. baranlab.org This reaction involves the acid-catalyzed cyclization of a pyridylhydrazone. The required precursor, a 3-hydrazinopyridine, is reacted with an aldehyde or ketone. The subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the 4-azaindole core. While a powerful method, its application to the electron-deficient pyridine system can sometimes result in lower yields compared to the synthesis of simple indoles. rsc.org Microwave-assisted conditions have been shown to improve the efficiency of this reaction for azaindole synthesis. rsc.org

Reissert Synthesis: The Reissert synthesis offers another pathway, particularly for introducing a carboxylate group at the C2 position. For azaindoles, this would involve the condensation of a 3-nitro-2-methylpyridine with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. rsc.org The resulting pyruvate (B1213749) derivative is then subjected to reductive cyclization using agents like zinc in acetic acid to afford the 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. rsc.org

The table below summarizes the applicability of various classical indole syntheses for the formation of different azaindole isomers.

Synthesis Method4-Azaindole5-Azaindole6-Azaindole7-Azaindole (B17877)
Fischer Synthesis Good---Good---
Batcho-Leimgruber GoodGoodGood---
Reissert Synthesis ++++Good++
Bartoli Synthesis Good++Good---
Larock Synthesis GoodGoodGoodGood
Hegedus-Mori-Heck GoodGoodGoodGood
Madelung Synthesis ++++++++Good
Lorenz Synthesis Good++++Good
Hemetsberger-Knittel +++++Good+++
Data adapted from a review on azaindole synthesis. baranlab.org (Good = Well-suited, +++ = Very Good, ++ = Good, --- = Not suitable/reported)

Multi-Component Reaction Approaches for Heterocyclic Scaffolds

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and operational steps. While MCRs are powerful tools for generating heterocyclic diversity, their application to the specific synthesis of the 1H-pyrrolo[3,2-b]pyridine core is not widely reported. Methodologies such as the Ugi or Passerini reactions, often coupled with subsequent cyclization cascades, have been used for other isomeric pyrrolopyridine systems, but dedicated MCRs for the 4-azaindole scaffold remain an area for further development.

Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Gold, Palladium)

Palladium-catalyzed reactions are central to modern heterocyclic synthesis, and the construction of the 4-azaindole core is no exception.

Larock Indole Synthesis: This powerful palladium-catalyzed heteroannulation reaction constructs the indole ring by coupling an ortho-haloaniline with an alkyne. scientific.net For the synthesis of 4-azaindole, this translates to the reaction of a 3-amino-2-halopyridine with a disubstituted alkyne. The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, which is reduced in situ to Pd(0). The catalytic cycle involves oxidative addition of the Pd(0) to the C-X bond of the pyridine, coordination and migratory insertion of the alkyne, and subsequent intramolecular C-N bond formation to yield the fused ring system. scientific.net This method is highly versatile, allowing for the introduction of various substituents at the C2 and C3 positions of the azaindole core depending on the alkyne used. baranlab.org

Sonogashira Coupling followed by Cyclization: A related and widely used strategy involves a two-step, one-pot process starting with a dihalopyridine or an amino-halopyridine. For instance, a 2-amino-3-bromopyridine (B76627) can undergo a palladium- and copper-cocatalyzed Sonogashira coupling with a terminal alkyne. wikipedia.orgscirp.org The resulting 2-amino-3-alkynylpyridine intermediate can then be induced to cyclize, often under basic conditions, to form the pyrrole ring of the 4-azaindole system. organic-chemistry.org This approach provides a modular route to variously substituted 2- and 3-position azaindoles.

Catalyst SystemReaction TypeStarting MaterialsProduct
Pd(OAc)₂, PPh₃, BaseLarock Heteroannulation3-Amino-2-iodopyridine + Disubstituted Alkyne2,3-Disubstituted 1H-pyrrolo[3,2-b]pyridine
Pd(CF₃COO)₂, PPh₃, CuISonogashira Coupling2-Amino-3-bromopyridine + Terminal Alkyne2-Amino-3-alkynylpyridine
Base (e.g., t-BuOK)Intramolecular Cyclization2-Amino-3-alkynylpyridineSubstituted 1H-pyrrolo[3,2-b]pyridine

While palladium is the dominant metal in these cyclizations, reports specifically detailing the use of gold catalysts for the formation of the 1H-pyrrolo[3,2-b]pyridine core are less common.

Electrochemical Synthesis Techniques

Electrochemical methods offer a green and often highly efficient alternative to traditional chemical synthesis by using electrical current to drive reactions. However, the application of electrochemical techniques for the de novo synthesis of the 1H-pyrrolo[3,2-b]pyridine monomer is not well-established in the scientific literature. Existing reports on related structures tend to focus on the electrochemical polymerization of pre-synthesized heterocyclic monomers rather than the construction of the core scaffold itself. This represents a potential area for future research and development in the field of heterocyclic chemistry.

Introduction and Functionalization of the Acetonitrile (B52724) Moiety at C5

Direct synthesis of 1H-pyrrolo[3,2-b]pyridine-5-acetonitrile is not commonly reported. Therefore, its preparation relies on the functionalization of the pre-formed 4-azaindole core or by carrying the acetonitrile precursor through a cyclization reaction.

One practical approach involves a sequence starting from 2-chloro-3-nitropyridine. scientific.net This precursor can be reacted to form 3-nitro-2-pyridylacetonitrile. Subsequent catalytic hydrogenation would simultaneously reduce the nitro group and effect intramolecular cyclization to form the 4-azaindole ring, with the C5 position already functionalized with the desired acetonitrile group. scientific.net

Alternatively, a post-cyclization functionalization strategy can be envisioned. This would involve the introduction of a suitable functional group at the C5 position of the 1H-pyrrolo[3,2-b]pyridine core, which can then be converted to the acetonitrile moiety. A plausible, though not explicitly documented, route would be:

C5-Halogenation: Introduction of a halogen, such as iodine or bromine, at the C5 position of the 4-azaindole ring. Halogenation of azaindoles can be achieved using various reagents. For the related 7-azaindole, methods for C4-halogenation (which corresponds to C5 in 4-azaindole) have been described. google.comchemicalbook.com

Cyanation: The C5-halo-4-azaindole could then undergo a metal-catalyzed cyanation reaction, for example, using copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium-catalyzed process with a cyanide source like Zn(CN)₂ or KCN. This would yield 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.

Homologation: The final step would be the one-carbon homologation of the nitrile to the acetonitrile group. This is a standard transformation in organic synthesis and can be achieved via several methods, such as conversion of the nitrile to a C5-carboxaldehyde followed by a Wittig-type reaction and subsequent reduction, or through α-metalation of the nitrile followed by reaction with a formaldehyde (B43269) equivalent.

While direct syntheses are lacking, these established chemical transformations provide a clear and feasible pathway for accessing the target compound, this compound.

Direct Cyanation Protocols

Direct cyanation offers an efficient route to introduce a nitrile group onto a heterocyclic core, avoiding the need for pre-functionalized starting materials like halides or organometallics.

One prominent strategy involves the activation of the pyridine ring system, followed by the introduction of a cyanide source. For instance, pyridines can be converted into their corresponding 2-cyano derivatives by pretreatment with nitric acid and trifluoroacetic anhydride (B1165640), followed by reaction with aqueous potassium cyanide, achieving an average yield of 52%. researchgate.net A similar approach could be adapted for the 1H-pyrrolo[3,2-b]pyridine scaffold.

Another advanced protocol is the direct regioselective C-H cyanation, which has been successfully applied to purine (B94841) systems, a related nitrogen-containing heterocycle. mdpi.com This transition-metal-free method proceeds through a sequential activation with triflic anhydride and subsequent nucleophilic cyanation using trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com The reaction is often followed by a base-mediated elimination. mdpi.com In many cases, cyanation occurs selectively at the electron-rich imidazole (B134444) motif of purines, yielding 8-cyanated purine derivatives in moderate to excellent yields. mdpi.com The regioselectivity can be influenced by directing groups on the purine ring. mdpi.com

Table 1: Examples of Direct C-H Cyanation on Heterocycles This table is based on data for related heterocyclic systems and illustrates the principles of direct cyanation.

Starting MaterialReagents & ConditionsProductYield (%)Reference
Pyridines (general)1. HNO₃, (CF₃CO)₂O; 2. KCN (aq)2-Cyanopyridines~52% (avg) researchgate.net
9-Benzyl-9H-purine1. (CF₃SO₂)₂O, Pyridine; 2. TMSCN; 3. DBU9-Benzyl-9H-purine-8-carbonitrile54% mdpi.com
6-Chloro-9-propyl-9H-purine1. (CF₃SO₂)₂O, Pyridine; 2. TMSCN; 3. DBU6-Chloro-9-propyl-9H-purine-8-carbonitrile88% mdpi.com
6-Chloro-9-(4-methoxyphenyl)-9H-purine1. (CF₃SO₂)₂O, Pyridine; 2. TMSCN; 3. DBU6-Chloro-9-(4-methoxyphenyl)-9H-purine-8-carbonitrile84% mdpi.com

Nucleophilic Substitution Reactions for Nitrile Group Installation

A classic and widely used method for installing a nitrile group is through nucleophilic substitution, typically involving the displacement of a leaving group, such as a halogen, by a cyanide salt. chemguide.co.ukyoutube.com This reaction is fundamental in organic synthesis for extending a carbon chain and introducing the versatile nitrile functionality. chemguide.co.ukyoutube.com

The reaction generally involves heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in an ethanolic solvent. chemguide.co.ukyoutube.com The use of ethanol (B145695) is crucial as the presence of water can lead to the formation of alcohols as a side product. chemguide.co.uk The mechanism is typically an SN2 reaction for primary and secondary halogenoalkanes, where the cyanide ion acts as the nucleophile. chemguide.co.uk For the synthesis of this compound, this would involve a precursor such as 5-(halomethyl)-1H-pyrrolo[3,2-b]pyridine. The strength of the carbon-halogen bond affects the reaction rate, with iodoalkanes reacting faster than bromoalkanes, which are in turn faster than chloroalkanes. youtube.com

Table 2: General Conditions for Nucleophilic Substitution with Cyanide

Substrate Type Reagents Solvent Conditions Product Reference
Primary Halogenoalkane (e.g., 1-Bromopropane) KCN or NaCN Ethanol Heat under reflux Nitrile (e.g., Butanenitrile) chemguide.co.uk
Secondary Halogenoalkane KCN or NaCN Ethanol Heat under reflux Nitrile chemguide.co.uk

C-H Bond Functionalization Strategies for Nitrile Incorporation

Modern synthetic chemistry has increasingly focused on C-H bond functionalization, which allows for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical approach. nih.govrsc.org These strategies are being developed to incorporate nitrile groups directly onto aromatic and heterocyclic rings.

One innovative approach utilizes a removable, nitrile-based directing group to achieve meta-selective C-H functionalization on aromatic rings. nih.gov This template-based method uses a silicon tether for easy installation and removal, enhancing its synthetic utility. nih.gov While developed for arenes, this principle of directed C-H activation could be extended to the pyrrolopyridine system to control the position of nitrile incorporation.

Furthermore, C-H activation on the pyrrole scaffold itself is a known strategy for creating functionalized pyrrolizine derivatives. rsc.org This involves a cascade process initiated by C-H bond activation, directed by a transferable N-alkoxycarbamoyl group. rsc.org Adapting such a cascade to incorporate a cyano-containing fragment could provide a novel route to pyrrolopyridine-acetonitrile analogues.

Optimization of Reaction Conditions and Yields in Pyrrolopyridine-Nitrile Synthesis

Optimizing reaction conditions is a critical step in any synthetic sequence to maximize yield and purity while minimizing reaction time and side products. For the synthesis of pyrrolopyridine-nitrile compounds, this involves systematically varying parameters such as the catalyst, solvent, temperature, and reaction time. researchgate.netresearchgate.net

Studies on the synthesis of related heterocyclic structures, such as pyrrolo[3,4-f]indole-5,7-diones and indole-5,6-dicarbonitriles, highlight the importance of substitution patterns for achieving high potency in biological assays, which is directly linked to the success of the underlying synthetic reactions. nih.gov For example, in the synthesis of 3,5-diarylpyridines, a systematic optimization revealed that using iron powder in acetic acid at room temperature was the optimal condition, providing a 92% yield in just 30 minutes. researchgate.net A similar approach can be applied to the synthesis of this compound, where different catalysts, bases, and solvents would be screened to find the ideal conditions.

Table 3: Hypothetical Optimization of a Key Synthetic Step This table illustrates a typical optimization process for a reaction like a Suzuki coupling to build a precursor to the target molecule, based on general principles.

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001245
2Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O1001265
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110885
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O801270
5 Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 110 6 91

Stereoselective and Regioselective Synthetic Pathways

For complex molecules, controlling the stereochemistry and regiochemistry of reactions is paramount. In the context of this compound, regioselectivity is crucial when directly functionalizing the pyrrolopyridine ring, which has several non-equivalent C-H positions.

Regioselective C-H cyanation has been demonstrated in purine chemistry, where the position of cyanation (C2 vs. C8) can be switched by altering the directing group on the purine framework. mdpi.com This highlights the potential for controlling the exact placement of the nitrile group on the pyrrolopyridine core through careful substrate design.

While the target molecule, this compound, is achiral, the synthesis of its analogues or more complex derivatives may require stereoselective methods. For example, if the acetonitrile side chain were to be further functionalized, creating a chiral center, a stereoselective synthesis would be necessary. Methodologies for the stereoselective synthesis of related heterocyclic systems, such as pyrrolo[1,2-c]imidazol-3-ones and spirocyclic pyrrolidines, have been developed. researchgate.netrsc.org These often employ chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms in the final product. researchgate.netrsc.org Such strategies could be adapted for the synthesis of chiral analogues of this compound.

Chemical Transformations and Reactivity of 1h Pyrrolo 3,2 B Pyridine 5 Acetonitrile

Reactivity of the Pyrrolo[3,2-b]pyridine Nitrogen Atoms

The 1H-pyrrolo[3,2-b]pyridine scaffold possesses two nitrogen atoms with distinct electronic properties and reactivity. The pyrrole-type nitrogen (N-1) is non-basic, as its lone pair of electrons is integral to the aromaticity of the pyrrole (B145914) ring system. Consequently, it does not readily undergo protonation. However, under strongly basic conditions, this nitrogen can be deprotonated to form an anion, which can then participate in N-alkylation or N-acylation reactions.

In contrast, the pyridine-type nitrogen (N-4) is basic, with its lone pair of electrons residing in an sp² hybrid orbital in the plane of the ring, not contributing to the aromatic sextet. This nitrogen is susceptible to protonation in acidic media, forming a pyridinium (B92312) salt. This protonation deactivates the pyridine (B92270) ring towards electrophilic attack. beilstein-journals.org The basicity of the pyridine nitrogen also allows it to act as a hydrogen bond acceptor and to coordinate with Lewis acids. In some instances, pyridine and similar aza-aromatics can act as hydrogen shuttles in transition-metal-free N-alkylation reactions. tandfonline.com

Chemical Reactivity of the Pyrrole Ring System

The pyrrole ring in the 1H-pyrrolo[3,2-b]pyridine system is electron-rich and thus highly susceptible to electrophilic substitution reactions. The nitrogen atom of the pyrrole ring donates electron density into the ring, making it more nucleophilic than benzene. libretexts.org Theoretical and experimental studies on the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole), a close isomer, show that electrophilic attack occurs preferentially at the C-3 position. organicreactions.org This is because the carbocation intermediate formed by attack at C-3 is more stabilized by resonance than the intermediate formed by attack at C-2. nih.govsemanticscholar.org

Common electrophilic substitution reactions that the pyrrole moiety can undergo include:

Nitration: Introduction of a nitro group.

Halogenation: Introduction of halogen atoms (e.g., bromine, iodine).

Mannich reaction: Aminomethylation at the C-3 position. organicreactions.org

The presence of the acetonitrile (B52724) group at the C-5 position on the pyridine ring is expected to have a modest electronic influence on the reactivity of the pyrrole ring.

Chemical Reactivity of the Pyridine Ring System

The pyridine ring in 1H-pyrrolo[3,2-b]pyridine is electron-deficient due to the electronegativity of the nitrogen atom. This makes it generally unreactive towards electrophilic aromatic substitution, which typically requires harsh conditions. beilstein-journals.orgfiveable.melibretexts.org When such reactions do occur, substitution is directed to the C-5 and C-7 positions (meta to the pyridine nitrogen), as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate. nih.govfiveable.melibretexts.org The presence of the acetonitrile group at C-5 would further deactivate this position towards electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r) , particularly at the positions ortho and para to the nitrogen atom (C-5 and C-7). The introduction of a good leaving group at these positions would facilitate substitution by strong nucleophiles.

Another characteristic reaction of the pyridine ring is the Chichibabin reaction , which involves direct amination, typically with sodium amide, although this usually occurs at the position alpha to the pyridine nitrogen. beilstein-journals.org

Transformations Involving the Nitrile Functional Group

The acetonitrile group (-CH₂CN) at the C-5 position offers a versatile handle for a variety of chemical transformations. The reactivity is centered on the carbon-nitrogen triple bond of the nitrile.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. researchgate.netresearchgate.net This leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. libretexts.org A common example is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after hydrolysis of the intermediate imine.

Another important nucleophilic addition is the addition of water under acidic or basic conditions, leading to the hydrolysis of the nitrile to a carboxamide and subsequently to a carboxylic acid. The addition of alcohols can lead to the formation of imidates.

Table 1: Examples of Nucleophilic Addition Reactions to Nitriles

Nucleophile Reagent Example Intermediate Product Final Product (after workup)
Hydride Lithium aluminum hydride (LiAlH₄) Imine anion Primary amine
Organometallic Grignard reagent (R-MgX) Imine anion Ketone
Hydroxide (B78521) Sodium hydroxide (NaOH), then acid Carboxamide Carboxylic acid

The nitrile group can be readily reduced to a primary amine (-(CH₂)₂NH₂). This is a synthetically valuable transformation as it introduces a basic aminoethyl side chain. A variety of reducing agents can be employed for this purpose.

Table 2: Common Reagents for the Reduction of Nitriles to Amines

Reducing Agent Typical Conditions Product
Lithium aluminum hydride (LiAlH₄) Diethyl ether or THF, followed by aqueous workup Primary amine
Catalytic Hydrogenation H₂, Raney Nickel or Platinum oxide (PtO₂) Primary amine

While less common than additions and reductions, the nitrile group can participate in cycloaddition reactions, acting as a 2π-electron component. researchgate.net

[2+2+2] Cycloaddition: This reaction typically involves the transition-metal-catalyzed cyclotrimerization of a nitrile with two molecules of an alkyne to form a substituted pyridine ring. organicreactions.orgsemanticscholar.orgresearchgate.netacs.org For 1H-pyrrolo[3,2-b]pyridine-5-acetonitrile, this would lead to a highly complex, polycyclic aromatic system.

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, this is a common method for synthesizing five-membered heterocycles. nih.gov The nitrile group can react with 1,3-dipoles such as azides to form tetrazoles, or with nitrile oxides to form oxadiazoles. tandfonline.commit.edumasterorganicchemistry.comacs.org The reaction of the acetonitrile derivative with an azide (B81097) (e.g., sodium azide) could potentially yield a tetrazolyl-substituted pyrrolopyridine.

[4+2] Cycloaddition (Diels-Alder Reaction): The nitrile group can act as a dienophile in Diels-Alder reactions, although it is generally a poor dienophile unless activated by electron-withdrawing groups or used in intramolecular reactions. libretexts.orgnih.gov The reaction with a diene would lead to the formation of a dihydropyridine (B1217469) ring, which could subsequently be aromatized.

Table 3: Potential Cycloaddition Reactions of the Nitrile Group

Cycloaddition Type Reactant Partner(s) Potential Product
[2+2+2] Two alkynes (e.g., diphenylacetylene) Substituted pyridine fused system
[3+2] Azide (e.g., sodium azide) Tetrazole derivative
[3+2] Nitrile oxide (from an oxime) Oxadiazole derivative

Hydrolysis to Carboxamide and Carboxylic Acid Derivatives

The acetonitrile group at the 5-position of the 1H-pyrrolo[3,2-b]pyridine core is a versatile functional handle that can be readily converted into other valuable derivatives, namely the corresponding carboxamide and carboxylic acid. This transformation is a fundamental reaction in organic synthesis, typically achieved through hydrolysis under acidic or basic conditions.

The complete hydrolysis of the nitrile yields 1H-pyrrolo[3,2-b]pyridine-5-acetic acid. This conversion is crucial for synthesizing analogs where a carboxylic acid moiety is required for biological interactions or as a precursor for further reactions like esterification or amide coupling.

Partial hydrolysis of the nitrile group leads to the formation of 1H-pyrrolo[3,2-b]pyridine-5-acetamide. Carboxamide derivatives of the related 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been synthesized as part of lead optimization in drug discovery programs, highlighting the importance of this functional group. nih.gov For instance, the conversion of esters to carboxylic acids using reagents like sodium hydroxide, followed by amide bond formation, is a common strategy to generate carboxamide libraries. nih.gov While direct hydrolysis studies on this compound are not extensively detailed, the formation of such derivatives is a standard and expected chemical transformation.

Starting MaterialProductTransformation
This compound1H-Pyrrolo[3,2-b]pyridine-5-acetamidePartial Hydrolysis
This compound1H-Pyrrolo[3,2-b]pyridine-5-acetic acidComplete Hydrolysis

Radical Cascade Strategies

Information regarding the application of radical cascade strategies specifically to this compound is not prominently featured in the reviewed scientific literature.

Derivatization Strategies and Scaffold Modification

Introduction of Diverse Substituents via Substitution Reactions

The 1H-pyrrolo[3,2-b]pyridine scaffold allows for the introduction of a wide array of substituents, enabling the fine-tuning of its physicochemical and pharmacological properties. A primary site for derivatization is the nitrogen atom of the pyrrole ring (N-1 position).

Research on selective GluN2B negative allosteric modulators has demonstrated that the N-1 position of the 1H-pyrrolo[3,2-b]pyridine core can be functionalized with various groups to optimize properties like solubility and permeability. nih.gov In these studies, different amide-containing substituents were introduced at the pyrrole nitrogen. Examples include the attachment of azetidine, pyrrolidine, and piperidine (B6355638) amides. nih.gov This strategy of N-pyrrolo substitution is a key element in lead optimization, aiming to eliminate undesirable properties such as hydrogen bond donors that might contribute to efflux by transporters like P-glycoprotein. nih.gov

Parent ScaffoldPosition of SubstitutionExample Substituent TypeReference
1H-Pyrrolo[3,2-b]pyridineN-1Azetidine amides nih.gov
1H-Pyrrolo[3,2-b]pyridineN-1Pyrrolidine amides nih.gov
1H-Pyrrolo[3,2-b]pyridineN-1Piperidine amides nih.gov

Rearrangement Reactions and Their Mechanisms

Rearrangement reactions are a fascinating aspect of pyrrolopyridine chemistry, often leading to isomeric scaffolds. While not documented for this compound itself, studies on related isomers provide insight into potential transformations. A notable example is the nucleophilic substitution-rearrangement observed in 4-chloro-1H-pyrrolo[2,3-b]pyridines (7-azaindoles).

When treated with primary amines, 4-chloro-7-azaindole (B22810) derivatives can undergo a rearrangement to form N-1-substituted 1H-pyrrolo[3,2-c]pyridines (5-azaindoles). The proposed mechanism involves an initial nucleophilic displacement of the 4-chloro group by the amine. This is followed by a subsequent attack of the exocyclic amine onto the C5a carbon of the pyrrole ring, leading to the opening of the pyrrole ring. A recyclization event then occurs to form the more thermodynamically stable 1H-pyrrolo[3,2-c]pyridine system. This type of rearrangement highlights the dynamic nature of the pyrrolopyridine scaffold under certain reaction conditions.

Selective Functionalization at Specific Positions on the Pyrrolopyridine Core

The ability to selectively functionalize specific positions on the 1H-pyrrolo[3,2-b]pyridine core is essential for developing structure-activity relationships (SAR). Different positions on the bicyclic ring exhibit distinct reactivity, allowing for targeted modifications.

N-1 Position : As discussed previously, the pyrrole nitrogen is readily functionalized via N-alkylation or N-acylation, serving as a key point for introducing diversity. nih.gov

C3 Position : The C3 position of the pyrrole ring in the related 1H-pyrrolo[2,3-b]pyridine system is susceptible to electrophilic substitution reactions such as nitration, bromination, and iodination. aklectures.comyoutube.comquimicaorganica.orgquora.com By analogy, the C3 position of the 1H-pyrrolo[3,2-b]pyridine core is also an expected site for such electrophilic attacks.

C5 and C6 Positions : Functionalization at the pyridine ring positions often requires different strategies. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or heteroaryl substituents. nih.govmdpi.com This method typically involves a halogenated pyrrolopyridine precursor (e.g., 5-bromo-1H-pyrrolo[3,2-b]pyridine) reacting with a boronic acid in the presence of a palladium catalyst. nih.govmdpi.com

PositionType of ReactionExample
N-1N-Alkylation/N-AcylationIntroduction of amide side chains
C3Electrophilic SubstitutionBromination, Nitration
C5/C6Palladium-Catalyzed Cross-CouplingSuzuki-Miyaura reaction

Advanced Spectroscopic Characterization and Structural Analysis of 1h Pyrrolo 3,2 B Pyridine 5 Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of unique protons and carbons in a molecule.

For 1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as the methylene (B1212753) (-CH₂) protons of the acetonitrile (B52724) group. The chemical shifts (δ) of the aromatic protons would provide insight into the electronic environment of the fused heterocyclic system, while their splitting patterns (coupling constants, J) would reveal their spatial relationships with neighboring protons. The methylene protons would likely appear as a singlet, given the absence of adjacent protons.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings, the sp-hybridized carbon of the nitrile group (C≡N), and the sp³-hybridized carbon of the methylene bridge. researchgate.netmdpi.com While NMR is a standard characterization method, specific, publicly available experimental spectra for this compound are not widely documented in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This technique confirms the molecular formula, a fundamental piece of structural information. For this compound, the molecular formula is C₈H₅N₃, with a monoisotopic mass of approximately 143.0483 daltons. uni.lu

HRMS analysis can also provide structural clues through fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragments, which are then detected. Analyzing these fragments helps to confirm the presence of specific structural motifs, such as the pyrrolopyridine core and the acetonitrile side chain.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in identification. Theoretical predictions for various adducts of this compound have been calculated. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts Data predicted using CCSbase and sourced from PubChemLite. uni.lu

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺144.05562128.6
[M+Na]⁺166.03756141.0
[M+K]⁺182.01150135.6
[M+NH₄]⁺161.08216147.3
[M-H]⁻142.04106128.7
[M+HCOO]⁻188.04654147.5
[M+CH₃COO]⁻202.06219141.0

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum provides a unique "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. For this compound, key functional groups would produce characteristic absorption bands.

The most prominent and diagnostic peak would be from the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, medium-intensity band in the range of 2220–2260 cm⁻¹. nist.gov Other expected signals include a broad absorption in the 3200–3500 cm⁻¹ region corresponding to the N-H stretch of the pyrrole ring, and multiple bands in the 3000–3100 cm⁻¹ region due to aromatic C-H stretching. The fingerprint region (below 1600 cm⁻¹) would contain a complex pattern of absorptions from C=C and C=N stretching within the fused rings, as well as various bending vibrations. temple.edu

Raman spectroscopy, which measures scattered light, would provide complementary information, particularly for the symmetric vibrations and the C≡N bond, which often yields a strong Raman signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The conjugated π-system of the 1H-pyrrolo[3,2-b]pyridine core is a chromophore that is expected to absorb light in the UV region. The resulting spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima (λmax), which are characteristic of the molecule's electronic structure.

Studies on related pyrrolopyridine derivatives demonstrate that these compounds exhibit distinct absorption profiles. mdpi.com The position and intensity of these absorption bands are sensitive to the molecular structure and solvent environment. This data is valuable for understanding the photophysical properties of the compound and for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of atoms in the crystal lattice.

If a suitable crystal of this compound were analyzed, this technique would provide unambiguous data on bond lengths, bond angles, and torsional angles. It would confirm the planarity of the fused pyrrolopyridine ring system and describe the geometry of the acetonitrile substituent relative to the core. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group, which dictate how the molecules pack together in the solid state. Crystallographic studies on analogous compounds, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, have been used to detail the formation of hydrogen-bonded dimers and other supramolecular structures. researchgate.net

Computational Chemistry and Theoretical Investigations of 1h Pyrrolo 3,2 B Pyridine 5 Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of 1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile. These calculations provide insights into the molecule's geometry, stability, and electronic landscape.

Key Theoretical Findings:

Optimized Geometry and Stability: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The planarity of the fused pyrrolopyridine ring system is a key feature, influencing its electronic properties.

Electron Distribution and Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic regions. For this molecule, the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, along with the nitrile group, would be expected to be electron-rich (negative potential), while the hydrogen atoms, particularly the N-H of the pyrrole ring, would be electron-poor (positive potential).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. In related pyridine-pyrene derivatives, the HOMO is often spread across the conjugated system, while the LUMO may be localized on specific electron-withdrawing portions. researchgate.net For this compound, the HOMO is anticipated to be distributed over the electron-rich pyrrole ring, while the LUMO would likely have significant contributions from the pyridine and acetonitrile (B52724) moieties. A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical calculations on pyrimidine (B1678525) derivatives have shown how these orbital energies can be determined. irjweb.com

Interactive Data Table: Theoretical Electronic Properties Below is a hypothetical data table illustrating the kind of information that would be generated from DFT calculations for this compound, based on typical values for similar heterocyclic systems.

ParameterPredicted ValueSignificance
HOMO Energy -6.0 to -5.5 eVIndicates electron-donating capability
LUMO Energy -1.5 to -1.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap 4.5 to 4.0 eVCorrelates with chemical stability and reactivity
Dipole Moment 3.0 to 4.0 DebyeMeasures the polarity of the molecule

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a microscopic view of how this compound might be synthesized or how it participates in further chemical transformations.

For instance, the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives has been computationally studied to understand how substituents affect the reaction and the resulting biological activity. nih.gov A common synthetic route to the pyrrolopyridine core involves cyclization reactions. Computational modeling could be used to:

Model Reaction Intermediates and Transition States: By calculating the energies of various potential intermediates and transition states, the most likely reaction pathway can be determined.

Evaluate Catalyst Effects: In catalyzed reactions, modeling can show how the catalyst interacts with the reactants to lower the activation energy barrier. For example, in a copper-catalyzed N-arylation, modeling could detail the oxidative addition and reductive elimination steps.

Predict Regioselectivity: In cases where a reaction could yield multiple products, computational analysis can predict which isomer is more likely to form based on the relative energies of the transition states leading to each product.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the core 1H-pyrrolo[3,2-b]pyridine ring system is relatively rigid, the acetonitrile substituent has rotational freedom. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape and the non-covalent interactions of this molecule, which are crucial for understanding its behavior in condensed phases and its potential binding to biological targets.

MD simulations on related 7-azaindole (B17877) derivatives have been used to study their stable interactions within the binding sites of proteins like kinases. acs.org These simulations reveal key hydrogen bonds, pi-pi stacking, and other non-covalent forces that stabilize the ligand-protein complex. nih.gov For this compound, MD simulations could reveal:

Conformational Preferences: The simulation would show the preferred orientation of the acetonitrile group relative to the bicyclic core.

Solvent Effects: By simulating the molecule in a solvent like water, one can observe how solvent molecules arrange around it and influence its conformation and interactions.

Intermolecular Interactions: In a simulated bulk phase, MD can predict how multiple molecules of this compound would interact with each other, providing insight into its crystal packing or aggregation behavior. Pi-pi stacking between the aromatic rings would be an expected and significant interaction.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound.

NMR Spectroscopy: By calculating the magnetic shielding of each nucleus (¹H and ¹³C), it is possible to predict the chemical shifts in an NMR spectrum. This is a powerful tool for structure verification.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. This allows for the identification of characteristic functional groups, such as the C≡N stretch of the nitrile group and the N-H stretch of the pyrrole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Visible spectrum. This provides information about the conjugated π-system of the molecule.

Interactive Data Table: Predicted Spectroscopic Data This table shows examples of spectroscopic data that could be computationally predicted for this compound.

SpectroscopyParameterPredicted RangeFunctional Group
IR Vibrational Frequency (C≡N)2260-2240 cm⁻¹Nitrile
IR Vibrational Frequency (N-H)3500-3300 cm⁻¹Pyrrole
¹H NMR Chemical Shift (Pyrrole H)7.0-8.5 ppmAromatic Protons
¹³C NMR Chemical Shift (C≡N)115-120 ppmNitrile Carbon
UV-Vis λmax280-320 nmπ → π* transitions

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. While no specific QSAR studies on this compound derivatives were found, research on analogous series, such as 1H-pyrrolo[2,3-b]pyridines, demonstrates the approach. nih.gov

A QSAR study on derivatives of this compound would involve:

Synthesizing a Library of Derivatives: A series of compounds would be created by modifying the core structure, for example, by adding different substituents to the pyrrole or pyridine rings.

Measuring Biological Activity: The biological activity of each compound (e.g., inhibition of a specific enzyme) would be experimentally measured.

Calculating Molecular Descriptors: For each molecule, a wide range of computational descriptors would be calculated. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Developing a QSAR Model: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that correlates the calculated descriptors with the measured biological activity. nih.gov

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. For example, QSAR studies on related structures have identified that topology and molecular size are important factors for biological activity. nih.gov

Biological Activities and Mechanistic Insights of 1h Pyrrolo 3,2 B Pyridine 5 Acetonitrile Derivatives in Vitro Focus

Receptor Binding and Enzyme Inhibition Studies

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several key enzymes implicated in disease, offering a strong rationale for investigating similar derivatives of the [3,2-b] isomer.

Fibroblast Growth Factor Receptors (FGFRs): The abnormal activation of the FGFR signaling pathway is a critical factor in the development of various cancers. Consequently, targeting FGFRs is a promising strategy for cancer therapy. rsc.orgnih.gov Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have revealed their potential as potent FGFR inhibitors. For instance, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7, 9, and 25 nM, respectively. rsc.orgnih.gov This inhibitory action is attributed to the formation of hydrogen bonds between the 1H-pyrrolo[2,3-b]pyridine nucleus and the hinge region of the FGFR1 protein, specifically with the backbone carbonyl of E562 and the NH of A564. nih.gov Additionally, a crucial π-π stacking interaction occurs between the 3,5-dimethoxyphenyl group of the inhibitor and the F489 residue of the receptor. nih.gov While changing the scaffold to a 1H-pyrrolo[3,2-b]pyridine ring has been observed to slightly decrease binding activity, the fundamental interactions provide a basis for designing potent inhibitors. mdpi.com

Janus Kinase 3 (JAK3): Janus kinases are pivotal in modulating various inflammatory and immune responses. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for developing novel immunomodulators that target JAK3. nih.gov The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant enhancement in JAK3 inhibitory activity. nih.gov Compound 14c, a derivative from this series, was identified as a potent and moderately selective JAK3 inhibitor. nih.gov

Serum- and Glucocorticoid-Regulated Kinase 1 (SGK1): Overexpression of SGK1 is linked to uncontrolled cell proliferation and tumor formation, making it a viable therapeutic target. koreascience.kr Research into 1H-pyrrolo[2,3-b]pyridine analogs as SGK1 inhibitors has shown that structural modifications are crucial for activity. While replacing the carboxyl group with other functional groups often reduced inhibitory activity, the introduction of a hydroxycarbamoyl group enhanced it. koreascience.kr The position of substituents is also critical, with para-substituted compounds generally exhibiting higher activity. koreascience.kr

Cyclin-Dependent Kinases (CDKs): CDKs are essential regulators of the cell cycle, and their dysregulation is a hallmark of cancer. While direct studies on 1H-pyrrolo[3,2-b]pyridine-5-acetonitrile derivatives as CDK1 inhibitors are limited, related pyrrolopyrimidine structures have shown promise. For example, certain 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of CDK9. nih.gov Furthermore, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDK2 and CDK9. mdpi.com The development of selective CDK1 inhibitors remains an active area of research. acs.org

Interactive Table: Enzyme Inhibition Data for Pyrrolopyridine Derivatives

Compound Series Target Enzyme Key Derivative(s) IC50 Values Reference
1H-Pyrrolo[2,3-b]pyridine FGFR1, FGFR2, FGFR3 4h 7 nM, 9 nM, 25 nM rsc.orgnih.gov
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide JAK3 14c Potent, selective nih.gov
1H-Pyrrolo[2,3-b]pyridine SGK1 Hydroxycarbamoyl-substituted Enhanced activity koreascience.kr
Pyrrolo[2,3-d]pyrimidine CDK9 Sulfonamide derivatives >80% inhibition at 50 nM nih.gov
Pyrazolo[3,4-b]pyridine CDK2, CDK9 9a, 14g 9a: 1.630 µM (CDK2), 0.262 µM (CDK9); 14g: 0.460 µM (CDK2), 0.801 µM (CDK9) mdpi.com

Cellular Pathway Modulation and Signal Transduction Cascades

The inhibitory effects of 1H-pyrrolo[3,2-b]pyridine derivatives on various kinases directly translate to the modulation of critical cellular signaling pathways.

Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives has been shown to impact downstream signaling cascades, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways. nih.gov These pathways are fundamental to cell proliferation, survival, and migration.

Similarly, the inhibition of JAK3 by 1H-pyrrolo[2,3-b]pyridine derivatives can disrupt the JAK/STAT signaling pathway, which is crucial for cytokine-mediated immune responses. This disruption forms the basis of their immunomodulatory effects. nih.gov

For CDK inhibitors with a pyrrolopyrimidine core, their action leads to the targeted degradation of Cyclin D1/3 and CDK4/6 through the Ubiquitin-Proteasome System pathway, a mechanism distinct from traditional CDK4/6 inhibitors. rsc.org

Effects on Cellular Processes

The modulation of cellular pathways by these compounds results in significant effects on various cellular processes, particularly those relevant to cancer progression.

Cell Proliferation and Apoptosis:

FGFR Inhibition: The 1H-pyrrolo[2,3-b]pyridine derivative 4h was found to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.orgnih.gov

Tubulin Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors displayed potent antitumor activities. Compound 10t, in particular, showed IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov This compound was also shown to cause G2/M phase cell cycle arrest and induce apoptosis. nih.gov

FMS Kinase Inhibition: Another derivative, compound 1r from a series of pyrrolo[3,2-c]pyridines, exhibited strong antiproliferative activity against ovarian, prostate, and breast cancer cell lines with IC50 values between 0.15 and 1.78 µM. nih.govresearchgate.net

CDK Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated anti-proliferative activity in pancreatic cancer cell lines. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives arrested the cell cycle and induced apoptosis in Hela, MCF7, and HCT-116 cancer cells. mdpi.com

Migration and Invasion:

The FGFR inhibitor 4h also significantly inhibited the migration and invasion of 4T1 breast cancer cells, which are critical steps in metastasis. rsc.orgnih.gov

Interactive Table: Cellular Effects of Pyrrolopyridine Derivatives

Compound Series Key Derivative Cellular Process Cell Lines Concentration/IC50 Reference
1H-Pyrrolo[2,3-b]pyridine 4h Proliferation, Apoptosis, Migration, Invasion 4T1 Breast Cancer Not specified rsc.orgnih.gov
1H-Pyrrolo[3,2-c]pyridine 10t Proliferation, Apoptosis, Cell Cycle Arrest (G2/M) HeLa, SGC-7901, MCF-7 0.12-0.21 µM nih.gov
Pyrrolo[3,2-c]pyridine 1r Proliferation Ovarian, Prostate, Breast Cancer 0.15-1.78 µM nih.govresearchgate.net
Pyrrolo[2,3-d]pyrimidine Sulfonamide derivatives Proliferation Pancreatic Cancer Varied nih.gov
Pyrazolo[3,4-b]pyridine 9a, 14g Cell Cycle Arrest, Apoptosis Hela, MCF7, HCT-116 Varied mdpi.com

Interactions with Biological Macromolecules

A significant mechanism of action for some 1H-pyrrolo[3,2-b]pyridine derivatives is their direct interaction with biological macromolecules other than enzymes.

Tubulin Binding: A notable example is the interaction with tubulin. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were specifically designed as inhibitors that bind to the colchicine-binding site of tubulin. nih.gov Compound 10t from this series potently inhibited tubulin polymerization at concentrations of 3 μM and 5 μM. nih.gov Immunostaining assays further revealed that this compound significantly disrupted tubulin microtubule dynamics at a concentration as low as 0.12 μM. nih.gov Molecular modeling suggested that this interaction is stabilized by hydrogen bonds with Thrα179 and Asnβ349 at the colchicine (B1669291) site. nih.gov

Antimicrobial Activity Mechanisms (In Vitro)

While the primary focus of research on this compound derivatives has been on anticancer applications, the broader class of pyrrolopyridines has been investigated for other biological activities. However, specific in vitro studies detailing the antimicrobial activity mechanisms of this compound derivatives are not extensively reported in the currently available literature.

Substrate Specificity for Biocatalytic Transformations

The nitrile group of this compound makes it a potential substrate for biocatalytic transformations.

Applications of 1h Pyrrolo 3,2 B Pyridine 5 Acetonitrile in Materials Science and Emerging Technologies

Organic Semiconducting Materials (e.g., Organic Field-Effect Transistors)

The 1H-pyrrolo[3,2-b]pyridine core is a promising component in the design of organic semiconducting materials for devices like Organic Field-Effect Transistors (OFETs). Pyrrole-based fused ring systems are actively studied for their semiconducting properties. acs.org The inherent π-conjugation of the pyrrolopyridine scaffold allows for delocalization of charge carriers, a fundamental requirement for semiconductor function.

Research into related structures provides insight into the potential of 1H-pyrrolo[3,2-b]pyridine derivatives. For instance, larger, fused systems incorporating the pyrrolo[3,2-b]pyridine core, such as 6H-pyrrolo[3,2-b:4,5-b´]bis nih.govacs.orgbenzothiazine (PBBTZ), have been synthesized and demonstrated to be effective p-type semiconductors. rsc.org Thin-film OFETs fabricated with PBBTZ achieved a notable average hole mobility (µh) of up to 0.34 cm² V⁻¹ s⁻¹ and a high on/off ratio of approximately 10⁶–10⁷. rsc.org The excellent performance was attributed to well-ordered molecular packing in the solid state. rsc.org Further studies on single-crystal OFETs of PBBTZ derivatives reported even higher mobilities, reaching 3.6 cm² V⁻¹ s⁻¹. researchgate.net

The electronic nature of the semiconductor (p-type or n-type) can be tuned by chemical modification. While many pyrrole-based materials exhibit p-type (hole-transporting) behavior, the introduction of electron-withdrawing groups can promote n-type (electron-transporting) characteristics. mdpi.com The acetonitrile (B52724) moiety in 1H-pyrrolo[3,2-b]pyridine-5-acetonitrile contains a strongly electron-withdrawing nitrile group. This feature could potentially lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, facilitating electron injection and transport, thereby making it a candidate for an n-type or ambipolar organic semiconductor. Studies on other nitrogen-containing heterocyclic systems, such as pyrrolopyrrole aza-BODIPY, have shown that the presence of multiple electronegative atoms can lead to low LUMO levels conducive to efficient charge carrier injection. frontiersin.org

Table 1: Performance of OFETs Based on Related Pyrrolopyridine Structures

Compound Semiconductor Type Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio Reference
6H-pyrrolo[3,2-b:4,5-b´]bis nih.govacs.orgbenzothiazine (PBBTZ) p-type 0.34 ~10⁶–10⁷ rsc.org
PBBTZ Single Crystal p-type 3.6 - researchgate.net
Pyrrolopyrrole aza-BODIPY (PPAB) p-type 1.3 x 10⁻³ - frontiersin.org
Difluorothiophene-half-fused DPP Polymer Ambipolar µh = 2.23, µe = 1.08 - nih.gov

Luminescent and Optoelectronic Applications (e.g., Organic Light Emitting Diodes)

Derivatives of the pyrrolopyridine family are recognized for their interesting photophysical properties, making them suitable for luminescent and optoelectronic applications, including as components in Organic Light Emitting Diodes (OLEDs) and as fluorescent probes. The rigid, planar structure of the fused rings provides a robust chromophore that can be chemically modified to tune its absorption and emission characteristics.

For example, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, an isomer of the core structure, has been identified as a precursor for producing luminescent organic compounds. researchgate.net Detailed studies on unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) dyes have revealed significant solvatochromic fluorescence, where the emission color changes with the polarity of the solvent. rsc.org One derivative exhibited a large Stokes shift (the difference between the absorption and emission maxima) of up to 230 nm in polar solvents like acetonitrile. rsc.org Another derivative was found to be fluorescent in the solid state, a crucial property for applications in devices like OLEDs. rsc.org

The development of new pyrrolo[3,4-c]pyridine derivatives has also been pursued due to their promising fluorescent properties. mdpi.com Investigations into one such derivative, 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT), revealed high photostability and efficient light amplification (gain) in the fluorescence spectral range. mdpi.com Furthermore, derivatives of 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles have been synthesized and tested for use in dye-sensitized solar cells (DSSCs), demonstrating the versatility of this scaffold in various optoelectronic devices. scielo.br The introduction of the acetonitrile group onto the 1H-pyrrolo[3,2-b]pyridine core is expected to influence its photophysical properties, potentially enhancing quantum yields or shifting emission wavelengths, which could be beneficial for creating new phosphors or emitters for OLEDs.

Table 2: Photophysical Properties of Related Pyrrolopyridine Derivatives

Derivative Class Key Property Observation Reference
Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles Solvatochromism Emission shifts from 393 nm (n-hexane) to 446 nm (acetonitrile). rsc.org
Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles Stokes Shift Up to 230 nm in acetonitrile. rsc.org
Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles Solid-State Fluorescence λfl = 439 nm, Φf = 0.04. rsc.org
4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione Light Amplification Efficient gain observed in the fluorescence spectral range. mdpi.com

Building Blocks for Complex Supramolecular Architectures

The 1H-pyrrolo[3,2-b]pyridine scaffold is an excellent building block for the construction of larger, complex supramolecular architectures. Its structure contains both a hydrogen bond donor (the pyrrole (B145914) N-H group) and a hydrogen bond acceptor (the pyridine (B92270) nitrogen atom). This dual functionality allows for directed self-assembly into well-defined, higher-order structures.

Crystal structure analyses of related compounds confirm this tendency. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, an isomer of a brominated version of the core structure, forms centrosymmetric dimers in the solid state through pairs of N—H···N hydrogen bonds. researchgate.net This specific and predictable interaction is a powerful tool in crystal engineering, allowing for the design of materials with specific packing motifs and properties. The integration of the 7-azaindole (B17877) substructure into larger fused polyheteroaromatic systems has been shown to result in hydrogen bond-directed self-assembly that does not compromise the π-conjugation throughout the molecule, which is vital for electronic applications. researchgate.net

Beyond self-assembly, the pyrrolopyridine skeleton serves as a versatile platform for synthetic elaboration. Isocyanides, for example, are recognized as indispensable building blocks in modern organic chemistry, and pyrrolopyridine derivatives can be constructed using isocyanide-based multicomponent reactions to rapidly generate molecular complexity. beilstein-journals.org The synthesis of various new building blocks based on pyrrolo-quinoline and other fused systems highlights the utility of the core structure in creating diverse chemical libraries. researchgate.net The acetonitrile group of this compound provides an additional reactive handle for further chemical transformations, enhancing its utility as a building block for even more complex functional molecules and polymers.

Catalysis and Ligand Design

The azaindole (pyrrolopyridine) framework is a valuable scaffold in the field of catalysis and ligand design, particularly for coordination with metal centers. The presence of multiple nitrogen atoms with available lone pairs of electrons makes these molecules effective ligands for a variety of metals. The rich coordination chemistry of azaindoles has been widely recognized. ntnu.no

Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine core have been synthesized using synergetic copper/zinc-catalyzed annulation reactions, highlighting the interaction between the heterocyclic system and transition metals. rsc.org In materials chemistry, pyrrole-fused moieties like pyrrolo[2,3-b]pyridine have been strategically employed as electron-donor blocks in donor-acceptor-donor (D-A-D) type molecules, a common design strategy for tuning the electronic properties of organic semiconductors. acs.org

Furthermore, the pyrrolopyridine scaffold is central to the design of inhibitors for biological targets such as kinases, which is a specialized area of ligand design. mdpi.comrsc.org For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors for fibroblast growth factor receptors (FGFRs). rsc.org While this compound itself has not been extensively reported as a catalyst or ligand, its structural features—a rigid bidentate N,N-chelation site and an additional nitrile group capable of coordination—suggest significant potential. It could be used to create novel ligands for homogeneous catalysis, luminescent metal complexes, or metallo-supramolecular assemblies.

Future Research Directions and Challenges in 1h Pyrrolo 3,2 B Pyridine 5 Acetonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

A significant hurdle in the study of any novel compound is the development of efficient and sustainable synthetic methodologies. For 1H-pyrrolo[3,2-b]pyridine-5-acetonitrile, this is a primary challenge. Current synthetic strategies for related azaindoles often involve multi-step sequences and can suffer from harsh reaction conditions or the use of hazardous reagents. nih.gov

Future research should focus on developing green and atom-economical routes. This could involve:

Catalytic C-H Functionalization: Direct cyanoalkylation of the 1H-pyrrolo[3,2-b]pyridine core at the C5 position would be a highly desirable and atom-economical approach. nih.gov

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate scalability.

Biocatalysis: Employing enzymes for the synthesis could lead to highly selective and environmentally benign processes. rsc.org

A comparative table of potential synthetic strategies is presented below, highlighting the need for more sustainable methods.

Potential Synthetic Approach Key Features and Challenges Sustainability Aspect
Traditional Multi-step Synthesis Often involves protection/deprotection steps, leading to lower overall yields and significant waste generation. nih.govGenerally low sustainability due to multiple steps and use of stoichiometric reagents.
Palladium-Catalyzed Cross-Coupling Could involve coupling of a 5-halo-1H-pyrrolo[3,2-b]pyridine with a suitable acetonitrile (B52724) synthon. Challenges include catalyst poisoning and ligand selection. researchgate.netnih.govCan be more sustainable than traditional methods, but often relies on precious metal catalysts.
Direct C-H Cyanoalkylation A highly atom-economical approach, but selectivity and reactivity at the C5 position of the pyrrolopyridine core need to be established. nih.govPotentially very high sustainability by avoiding pre-functionalization.
Photoredox Catalysis Could enable novel bond formations under mild conditions using visible light as a renewable energy source.High sustainability potential due to the use of light and catalytic amounts of reagents.

Exploration of Undiscovered Reactivity Pathways

The acetonitrile moiety is a versatile functional group that can undergo a wide range of chemical transformations. The reactivity of the this compound has not been documented, presenting a significant opportunity for discovery. Future studies could investigate:

Hydrolysis: Conversion of the nitrile to the corresponding carboxylic acid or amide to generate new derivatives with potentially different biological activities.

Reduction: Reduction of the nitrile to an amine would provide access to a new class of substituted pyrrolopyridines.

Cyclization Reactions: The acetonitrile group can participate in cyclization reactions to form novel fused heterocyclic systems.

Reactions of the Pyrrole (B145914) and Pyridine (B92270) Rings: The reactivity of the pyrrolopyridine core itself, such as electrophilic substitution or metal-catalyzed cross-coupling, in the presence of the acetonitrile group needs to be explored. researchgate.netacs.org

Advanced Mechanistic Studies at the Molecular Level

A deep understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, there is a complete lack of mechanistic data. Future research in this area should include:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and understand the electronic properties of the molecule. mdpi.com

Kinetic Studies: Experimental kinetic analysis of key reactions can provide valuable insights into the reaction mechanisms.

In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time and identify reactive intermediates.

Understanding the interplay between the pyrrole and pyridine rings and the acetonitrile group at a molecular level will be a key challenge. nih.gov

Design of Next-Generation Functional Materials

Pyrrolopyridine derivatives have shown promise in the development of organic light-emitting diodes (OLEDs) and other functional materials due to their luminescent properties. rsc.orgresearchgate.net The introduction of a cyano group, a known electron-withdrawing group, could significantly modulate the electronic and photophysical properties of the 1H-pyrrolo[3,2-b]pyridine core.

Future research should explore the potential of this compound and its derivatives as:

Organic Semiconductors: The planar structure and potential for π-π stacking make it a candidate for use in organic field-effect transistors (OFETs).

Fluorescent Probes: The intrinsic fluorescence of the pyrrolopyridine core could be tuned by derivatization of the acetonitrile group, leading to sensors for ions or biomolecules.

Dyes for Dye-Sensitized Solar Cells (DSSCs): The ability to act as an electron acceptor makes it a potential component in DSSC applications. mdpi.com

Targeted Derivatization for Enhanced Specificity and Potency

The azaindole scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives showing a wide range of biological activities, including as kinase inhibitors. nih.govmdpi.comnih.gov The acetonitrile group can act as a hydrogen bond acceptor and can be transformed into other functional groups, making this compound an attractive starting point for the synthesis of new bioactive molecules.

Future work should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the core structure and the acetonitrile group to understand how structural modifications affect biological activity. nih.govresearchgate.net

Target Identification: Screening of a library of derivatives against a panel of biological targets to identify new therapeutic applications.

Lead Optimization: Once a lead compound is identified, further chemical modifications can be made to improve its potency, selectivity, and pharmacokinetic properties. nih.govrsc.org

Q & A

Q. What are the established synthetic routes for 1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. A common route involves reacting 2-amino-1H-pyrrole derivatives with acetonitrile derivatives under acidic conditions (e.g., acetic acid solvent). Microwave-assisted synthesis is also employed to reduce reaction time (from 24 hours to 1–2 hours) and improve yields (e.g., 65% to 85%) . Key parameters include temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Lewis acids). For regioselective nitrile placement, substituent directing groups on the pyrrole ring are critical .

  • Reaction Optimization Table :

MethodConditionsYieldPurity
Traditional cyclizationAcetic acid, 100°C, 24 hours65%90%
Microwave-assistedAcetonitrile, 120°C, 1 hour85%95%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the key spectral identifiers?

  • Methodological Answer :
  • NMR : 1^1H NMR shows aromatic protons at δ 7.2–8.5 ppm (pyrrole and pyridine rings) and a singlet for the acetonitrile proton at δ 3.8–4.2 ppm. 13^{13}C NMR confirms the nitrile carbon at ~115 ppm .
  • IR : A strong absorption band at ~2200 cm1^{-1} (C≡N stretch) and aromatic C-H stretches at ~3000 cm1^{-1} .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) achieve >98% purity. Retention time: 6.5–7.2 minutes .

Q. What preliminary biological activities have been reported for this compound derivatives, and which assay systems are commonly used?

  • Methodological Answer : Derivatives exhibit kinase inhibition (e.g., EGFR, VEGFR2) and activity against cancer cell lines (IC50_{50} = 0.1–5 μM in MCF-7 and A549). Assays include:
  • Kinase inhibition : Fluorescence polarization assays with ATP-competitive binding .
  • Anticancer activity : MTT assays measuring cell viability after 48-hour exposure .
  • Gastrointestinal models : In vitro gastric acid secretion assays using H+^+/K+^+-ATPase inhibition (IC50_{50} = 0.5–2 μM) .

Advanced Research Questions

Q. How do substituent variations at the 3- and 5-positions of the pyrrolopyridine core affect target selectivity and potency in kinase inhibition?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the 5-position enhance kinase binding affinity by 3–5-fold due to improved hydrogen bonding with catalytic lysine residues.
  • Bulkier substituents at the 3-position (e.g., aryl rings) reduce off-target effects by sterically blocking non-specific interactions .
  • Case Study : A 5-CN derivative showed 10× higher selectivity for VEGFR2 over EGFR compared to 5-CH3_3 analogs .

Q. What molecular mechanisms underlie the biological activity of this compound derivatives, particularly in modulating enzyme function?

  • Methodological Answer :
  • Kinase inhibition : The nitrile group forms a critical hydrogen bond with the hinge region (e.g., Cys773 in EGFR), while the pyrrolopyridine scaffold occupies the hydrophobic back pocket. Molecular dynamics simulations confirm stable binding over 100 ns trajectories .
  • Apoptosis induction : Derivatives activate caspase-3/7 via ROS-mediated mitochondrial dysfunction (measured by JC-1 staining) .

Q. How should researchers address contradictory data regarding the metabolic stability of 1H-Pyrrolo[3,2-b]pyridine derivatives across different in vitro models?

  • Methodological Answer :
  • Liver microsomes vs. hepatocytes : Discrepancies arise due to differential cytochrome P450 expression. Use human hepatocytes for clinically relevant stability profiles.
  • Mitigation : Introduce metabolically stable groups (e.g., deuterated methyl) or use CYP3A4 inhibitors (e.g., ketoconazole) to confirm degradation pathways .

Q. What strategies optimize the regioselectivity of palladium-catalyzed cross-coupling reactions on the pyrrolopyridine scaffold?

  • Methodological Answer :
  • Ligand selection : Bulky phosphine ligands (e.g., XPhos) favor coupling at the 3-position by reducing steric hindrance.
  • Solvent effects : Polar aprotic solvents (DMF) improve yields for electron-deficient aryl partners .
  • Case Study : Suzuki-Miyaura coupling with 4-bromophenylboronic acid achieved 92% regioselectivity for the 3-position using Pd(OAc)2_2/XPhos .

Q. How can computational modeling predict the binding affinities of novel this compound analogs to therapeutic targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to screen analogs against kinase crystal structures (PDB: 1M17). Prioritize compounds with ΔG < -9 kcal/mol.
  • QSAR models : Train models on datasets of IC50_{50} values and descriptors (e.g., logP, polar surface area). Random forest algorithms achieve R2^2 > 0.85 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.